4-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)morpholine
Overview
Description
4-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)morpholine is a complex organic compound that features a morpholine ring attached to a pyridine ring, which is further substituted with a dioxaborolane group
Mechanism of Action
Target of Action
This compound is a derivative of boronic acid and is often used in organic synthesis .
Mode of Action
Boronic acid derivatives are known to interact with various biological targets through covalent bonding . The tetramethyl-1,3,2-dioxaborolane group can potentially form boronate complexes with diols and polyols in biological systems .
Biochemical Pathways
Boronic acids and their derivatives have been implicated in various biochemical processes, including proteasome inhibition and dipeptidyl peptidase iv inhibition .
Pharmacokinetics
Boronic acids and their derivatives are generally well-absorbed and distributed throughout the body . The tetramethyl-1,3,2-dioxaborolane group may influence the compound’s bioavailability by altering its polarity and solubility .
Result of Action
Boronic acids and their derivatives can exert various biological effects, including anti-inflammatory, antiviral, and anticancer activities .
Action Environment
Environmental factors such as pH and the presence of diols and polyols can influence the action, efficacy, and stability of this compound. For instance, the formation of boronate complexes is pH-dependent and can be influenced by the presence of diols and polyols .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)morpholine typically involves multiple steps:
Formation of the Pyridine Intermediate: The initial step involves the synthesis of a pyridine derivative, which can be achieved through various methods such as the Hantzsch pyridine synthesis.
Introduction of the Dioxaborolane Group: The pyridine intermediate is then subjected to borylation reactions to introduce the dioxaborolane group.
Attachment of the Morpholine Ring: Finally, the morpholine ring is introduced through nucleophilic substitution reactions, where the pyridine derivative reacts with morpholine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary but often involve catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
4-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)morpholine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Uniqueness
What sets 4-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)morpholine apart is its unique combination of a morpholine ring, a pyridine ring, and a dioxaborolane group. This structure provides distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O3/c1-15(2)16(3,4)22-17(21-15)14-9-13(10-18-11-14)12-19-5-7-20-8-6-19/h9-11H,5-8,12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKOBBHEFQOPFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CN3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726104 | |
Record name | 4-{[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl}morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70726104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
919347-16-3 | |
Record name | 4-{[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl}morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70726104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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